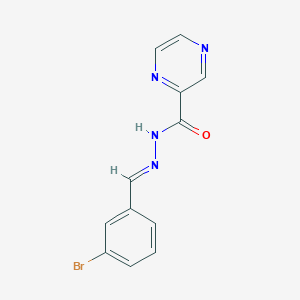![molecular formula C20H23NO3 B3872958 3-[(2,4,6-Trimethylphenyl)carbamoyl]spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B3872958.png)
3-[(2,4,6-Trimethylphenyl)carbamoyl]spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid
Vue d'ensemble
Description
3-[(2,4,6-Trimethylphenyl)carbamoyl]spiro[bicyclo[221]hept-5-ene-7,1’-cyclopropane]-2-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
The synthesis of 3-[(2,4,6-Trimethylphenyl)carbamoyl]spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-carboxylic acid involves multiple steps, typically starting with the preparation of the bicyclo[2.2.1]hept-5-ene core. This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile. The spirocyclic structure is then introduced via a series of cyclization reactions.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamoyl group, using reagents like sodium hydride or potassium tert-butoxide.
Cycloaddition: The spirocyclic structure allows for cycloaddition reactions, which can be facilitated by photochemical or thermal conditions.
Applications De Recherche Scientifique
3-[(2,4,6-Trimethylphenyl)carbamoyl]spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The carbamoyl group plays a crucial role in these interactions, often forming hydrogen bonds or covalent bonds with the target molecules .
Comparaison Avec Des Composés Similaires
Compared to other spirocyclic compounds, 3-[(2,4,6-Trimethylphenyl)carbamoyl]spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-carboxylic acid stands out due to its specific substitution pattern and the presence of the 2,4,6-trimethylphenylcarbamoyl group. Similar compounds include:
Spiro[cyclopropane-1,2’-bicyclo[2.2.1]heptane]: Lacks the carbamoyl group and has different reactivity.
Spiro[cyclopropane-1,2’-bicyclo[2.2.1]heptane]-2-carboxylic acid: Similar core structure but lacks the 2,4,6-trimethylphenyl substitution.
3-Carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Similar structure but without the spirocyclic feature.
Propriétés
IUPAC Name |
3-[(2,4,6-trimethylphenyl)carbamoyl]spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-10-8-11(2)17(12(3)9-10)21-18(22)15-13-4-5-14(16(15)19(23)24)20(13)6-7-20/h4-5,8-9,13-16H,6-7H2,1-3H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFBDVZYJWZURU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2C3C=CC(C2C(=O)O)C34CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


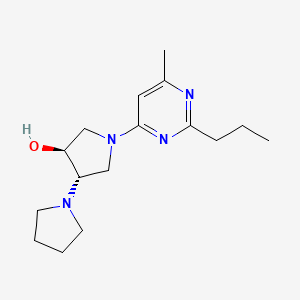
![ethyl 4-[(4Z)-4-[(4-butoxy-3-methoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate](/img/structure/B3872880.png)
![Methyl 3-(4-hydroxyphenyl)-2-[(2-hydroxyphenyl)methylideneamino]propanoate](/img/structure/B3872899.png)
![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-3-isoxazolecarboxamide](/img/structure/B3872900.png)
![(4Z,8E)-N-[2-(3,4-dimethoxyphenyl)ethyl]bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B3872914.png)
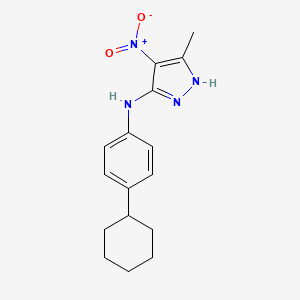
![N-({N'-[(1E)-1-(4-ETHOXYPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-PHENOXYPHENYL)METHANESULFONAMIDE](/img/structure/B3872919.png)
![[4-(N-acetyl-4-methoxyanilino)-1,1-dioxothiolan-3-yl] acetate](/img/structure/B3872924.png)
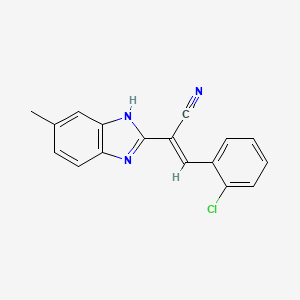
![2-(4-chlorophenyl)-4-{[5-hydroxy-3-methyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3872931.png)
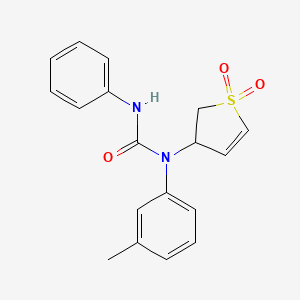
![N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B3872947.png)
![N-(2-(4-methoxyphenyl)-1-{[2-(2-pyridinylmethylene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3872965.png)
